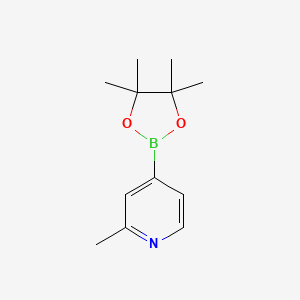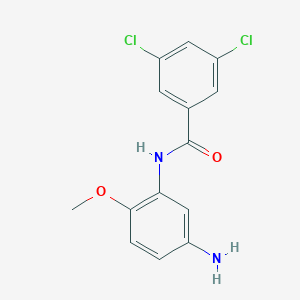
1-Propanoylpiperidine-2-carboxylic acid
Overview
Description
1-Propanoylpiperidine-2-carboxylic acid is a chemical compound with the molecular formula C9H15NO3 and a molecular weight of 185.22 . It is used for research purposes .
Synthesis Analysis
The synthesis of 2-substituted carboxypiperidines from amino acids with a known stereochemistry has been presented in the literature . The cycle was formed in the alkylation stage of the amine with dihaloalkane in high yields .
Molecular Structure Analysis
The molecular structure of this compound consists of nine carbon atoms, fifteen hydrogen atoms, one nitrogen atom, and three oxygen atoms .
Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 185.22 g/mol .
Scientific Research Applications
Recovery and Separation in Chemical Processes
1-Propanoylpiperidine-2-carboxylic acid, a carboxylic acid derivative, is significant in the recovery and separation processes in chemical industries. Studies have shown that reactive extraction using specific extractants, like Aliquat 336 in various diluents, is effective for the recovery of propionic acid, a closely related carboxylic acid, from fermentation broth, highlighting the potential application of similar processes for this compound (Keshav, Chand, & Wasewar, 2009). The optimization of these processes is crucial for efficient industrial-scale production.
Biological Applications and Microbial Production
In the field of microbiology, carboxylic acids are noted for their role as precursors in various industrial chemicals. They can be fermentatively produced using engineered microbes, and understanding their inhibition effects on these microbes is essential for improving production efficiency. Research on carboxylic acids like this compound could provide insights into metabolic engineering strategies for robust strain development in industrial applications (Jarboe, Royce, & Liu, 2013).
Pharmaceutical and Chemical Synthesis
Carboxylic acids, including this compound, have potential applications in pharmaceutical synthesis. The synthesis and characterization of carboxylic acid derivatives demonstrate their significance in developing new therapeutic agents. For instance, derivatives of indole-2-carboxylic acid show significant antibacterial and antifungal activities, suggesting a similar potential for this compound derivatives (Raju et al., 2015).
Mechanism of Action
While the specific mechanism of action for 1-Propanoylpiperidine-2-carboxylic acid is not detailed in the available literature, piperidine derivatives have been studied for their anticancer properties . Piperidine acts as a potential clinical agent against cancers, such as breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer, when treated alone or in combination with some novel drugs .
Safety and Hazards
The safety information for 1-Propanoylpiperidine-2-carboxylic acid indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
properties
IUPAC Name |
1-propanoylpiperidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-2-8(11)10-6-4-3-5-7(10)9(12)13/h7H,2-6H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKARCZKZPJUTSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCCC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



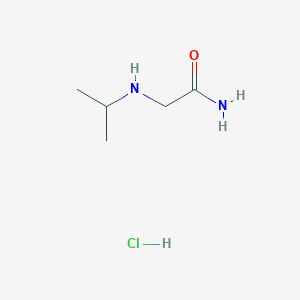
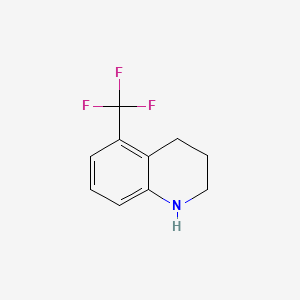


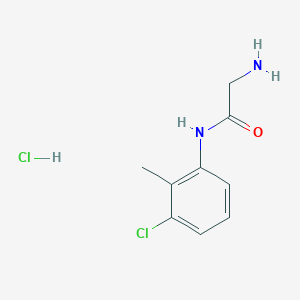
![2-[(Difluoromethyl)thio]aniline hydrochloride](/img/structure/B1355747.png)
![1-[4-(Pyrrolidin-1-ylcarbonyl)phenyl]methanamine hydrochloride](/img/structure/B1355758.png)

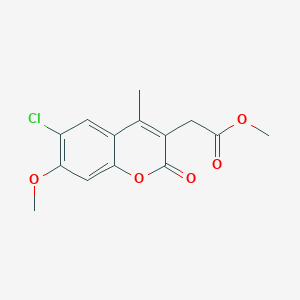
![{2-[(Phenylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1355777.png)

